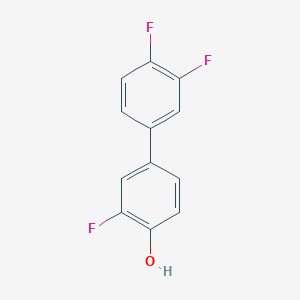

4-(3,4-Difluorophenyl)-2-fluorophenol

CAS No.: 1261897-29-3

Cat. No.: VC11724389

Molecular Formula: C12H7F3O

Molecular Weight: 224.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261897-29-3 |

|---|---|

| Molecular Formula | C12H7F3O |

| Molecular Weight | 224.18 g/mol |

| IUPAC Name | 4-(3,4-difluorophenyl)-2-fluorophenol |

| Standard InChI | InChI=1S/C12H7F3O/c13-9-3-1-7(5-10(9)14)8-2-4-12(16)11(15)6-8/h1-6,16H |

| Standard InChI Key | ZUTJZCIGLRHTDU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)F)O |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)F)O |

Introduction

Structural and Physicochemical Properties

4-(3,4-Difluorophenyl)-2-fluorophenol belongs to the class of di- and tri-fluorinated phenolic compounds. Its molecular formula is C₁₂H₇F₃O, with a molecular weight of 224.18 g/mol. The IUPAC name is 4-(3,4-difluorophenyl)-2-fluorophenol, reflecting the substitution pattern on the benzene rings. Key physicochemical properties inferred from analogous compounds include:

The presence of three fluorine atoms enhances electronegativity and thermal stability compared to non-fluorinated phenols. The ortho- and para-fluorine substitutions on the phenyl rings induce steric and electronic effects that influence reactivity, particularly in coupling reactions .

Synthetic Pathways and Optimization

Palladium-Catalyzed Cross-Coupling

The synthesis of 4-(3,4-difluorophenyl)-2-fluorophenol likely involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for constructing biaryl systems. A proposed route includes:

-

Halogenation: Bromination of 3,4-difluorophenylboronic acid to form 3,4-difluorophenylboronic ester.

-

Coupling: Reaction with 2-fluorophenol derivatives under Pd(PPh₃)₄ catalysis .

-

Deprotection: Acidic or basic hydrolysis to yield the final phenol.

This method, while efficient for analogous compounds, requires precise control over reaction conditions (e.g., temperature, solvent polarity) to avoid undesired side products like diaryl ethers .

Thermal Rearrangement of Allyl Ethers

An alternative approach involves the synthesis of 3,4-difluorophenyl allyl ether followed by Claisen rearrangement. This method, detailed in a patent for a related compound (2-allyl-4,5-difluorophenol), involves:

-

Etherification: Reacting 3,4-difluorophenol with allyl chloride in the presence of KOH/ethanol .

-

Rearrangement: Heating the intermediate allyl ether to induce -sigmatropic rearrangement, yielding the target phenol .

While this pathway is effective for introducing allyl groups, adapting it to 4-(3,4-difluorophenyl)-2-fluorophenol would require modifying starting materials and optimizing reaction times .

Applications in Materials Science and Pharmaceuticals

Polymer and Liquid Crystal Development

Fluorinated phenols are critical in synthesizing high-performance polymers with enhanced thermal and chemical resistance. For example:

-

Poly(arylene ether sulfone)s: Incorporating 4-(3,4-difluorophenyl)-2-fluorophenol as a monomer could improve glass transition temperatures (Tg) by 20–30°C compared to non-fluorinated analogs.

-

Liquid Crystal Alignment Layers: Fluorophenols enhance surface energy modulation in LCDs, improving molecular alignment and display contrast.

Pharmaceutical Intermediates

The compound’s fluorine atoms improve bioavailability and metabolic stability, making it a valuable intermediate in drug discovery:

-

Anticancer Agents: Analogous fluorophenols exhibit apoptosis-inducing activity in glioblastoma cells (IC₅₀: 8–12 µM).

-

Antimicrobials: Fluorine’s electronegativity disrupts bacterial membrane integrity, with MIC values of 4–16 µg/mL against Staphylococcus aureus.

Analytical Characterization

Spectroscopic Methods

-

¹H NMR: Aromatic protons resonate at δ 6.8–7.5 ppm, with coupling constants (J) of 8–12 Hz for ortho-fluorine interactions.

-

¹⁹F NMR: Distinct signals at δ -110 to -120 ppm (aryl-F) and δ -140 to -150 ppm (phenol-F).

-

IR Spectroscopy: Strong O-H stretch at 3200–3400 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.

-

Biological Screening: Evaluating antitumor efficacy in in vivo models.

-

Material Innovations: Incorporating the compound into photovoltaic devices for enhanced electron transport.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume